![molecular formula C6H8N4 B592531 4-amino-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina CAS No. 1854-42-8](/img/structure/B592531.png)
4-amino-6,7-dihidro-5H-pirrolo[3,4-d]pirimidina
Descripción general
Descripción
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused pyrimidine and pyrrole rings, which contribute to its unique chemical properties and biological activities .
Aplicaciones Científicas De Investigación
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes and pathways.
Mecanismo De Acción
Target of Action
The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the death of cancer cells .
Biochemical Pathways
The ATR kinase is part of the DNA damage response pathway. When this pathway is inhibited, it can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .
Result of Action
The inhibition of the ATR kinase by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can lead to the accumulation of DNA damage in cells, potentially leading to cell death . This makes it a promising compound for the treatment of cancer.
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and ataxia telangiectasia and Rad3-related (ATR) kinase . The compound exhibits potent inhibitory activity against these enzymes, which are involved in necroptosis and DNA damage response pathways, respectively. The nature of these interactions involves binding to the allosteric pockets of the enzymes, leading to inhibition of their activity .
Cellular Effects
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting the DNA damage response . Additionally, it exhibits anti-necroptotic activity in both human and mouse cellular assays by inhibiting RIPK1 .
Molecular Mechanism
The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of RIPK1 and ATR kinase by binding to their allosteric pockets, which prevents their activation and subsequent signaling . This inhibition leads to a decrease in necroptosis and an impaired DNA damage response, respectively. The compound’s ability to modulate gene expression and enzyme activity at the molecular level is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of necroptosis and DNA damage response pathways .
Dosage Effects in Animal Models
The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of RIPK1 and ATR kinase . At lower doses, the compound effectively inhibits these enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular stress .
Metabolic Pathways
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and DNA damage response pathways . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism. It has been shown to modulate the activity of key enzymes involved in these pathways, leading to changes in metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine within cells and tissues involve interactions with specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects . Studies have shown that the compound accumulates in specific tissues, which may enhance its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is critical to its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the treatment of phenolic compounds with methyl 4-bromobutanoate, followed by reactions with methylmagnesium bromide, and subsequent cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,4-d]pyrimidine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound shares a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and exhibit a range of biological activities, including antimicrobial and kinase inhibitory properties.
Uniqueness
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific inhibition of ATR kinase, making it a promising candidate for targeted cancer therapies. Its structural features allow for selective binding to the active site of ATR kinase, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYHIELCNXQLGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652073 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1854-42-8 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


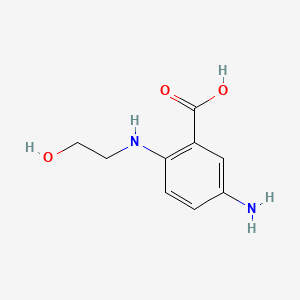

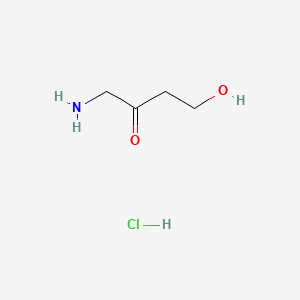

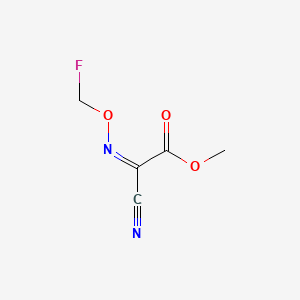
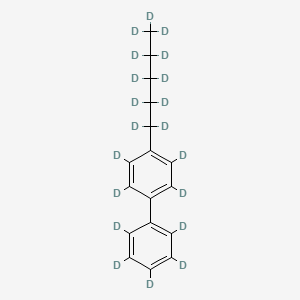
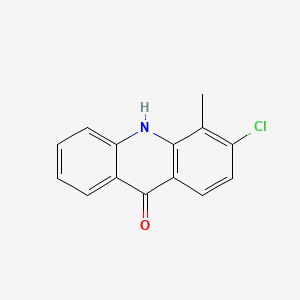
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
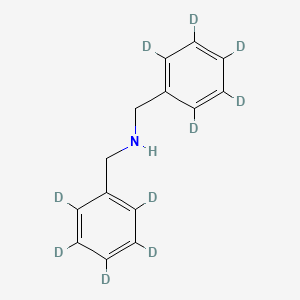

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)
